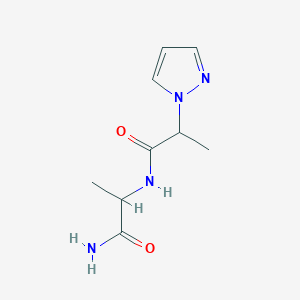![molecular formula C15H24N2O2S B7553662 Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2. It was first synthesized in the 1990s as part of a research program aimed at developing new drugs for the treatment of pain, inflammation, and other medical conditions.
Mécanisme D'action
Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone exerts its effects by binding to and activating the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to a variety of cellular and molecular changes, including the inhibition of neurotransmitter release, the modulation of ion channel activity, and the activation of intracellular signaling pathways. These effects ultimately result in the modulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the activation of antioxidant pathways. It has also been shown to have neuroprotective effects, particularly in models of ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone for laboratory experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise control over the activation of these receptors, and allows researchers to investigate the specific effects of cannabinoid receptor activation on various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are a number of potential future directions for research on Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone and other synthetic cannabinoids. One area of focus is the development of more selective and potent agonists for the CB1 and CB2 receptors, which could have improved therapeutic applications. Other areas of research include the investigation of the effects of synthetic cannabinoids on the immune system, the development of novel drug delivery systems, and the exploration of the potential use of synthetic cannabinoids in the treatment of cancer and other medical conditions.
Méthodes De Synthèse
The synthesis of Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone involves a series of chemical reactions that start with the condensation of piperidine-1-carboxylic acid with thiosemicarbazide to form the thiazolidinone ring. The resulting intermediate is then reacted with cyclopentanone to form the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
Applications De Recherche Scientifique
Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to be a potent analgesic in animal models of acute and chronic pain, and has also been investigated for its anti-inflammatory and neuroprotective effects. In addition, this compound has been studied as a potential treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and heroin.
Propriétés
IUPAC Name |
cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c18-14(12-6-2-3-7-12)17-11-20-10-13(17)15(19)16-8-4-1-5-9-16/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXHFZXRVNGCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CSCN2C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)


![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
![2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)